molecular formula C18H16BrN3O5S2 B3007003 (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-56-9

(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3007003
CAS No.: 865247-56-9
M. Wt: 498.37
InChI Key: SXOZOAWWHQKZRK-UZYVYHOESA-N
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Description

This compound is a benzothiazole derivative featuring a 4-bromobenzoyl imino group at position 2, a sulfamoyl (-SO₂NH₂) substituent at position 6 of the benzothiazole ring, and an ethyl acetate ester at position 2. The (Z)-stereochemistry denotes the spatial arrangement around the imino double bond, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[2-(4-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZOAWWHQKZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a thiazole ring, a sulfonamide group, and a bromobenzoyl moiety, which collectively contribute to its biological activity.

Structural Characteristics

The compound's structure is notable for its combination of functional groups:

  • Thiazole Ring : Commonly associated with anticancer properties.
  • Sulfonamide Group : Known for its antibacterial effects.
  • Bromobenzoyl Moiety : Enhances the compound's interactions with biological targets.

Antibacterial Properties

Compounds similar to (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant antibacterial activity. The sulfonamide group is particularly effective against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.

Anticancer Potential

The thiazole moiety is frequently linked to anticancer activity. Research indicates that modifications in the structure of similar compounds can lead to variations in biological efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Research Findings and Case Studies

  • Synthesis and Evaluation : The synthesis of (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent introduction of the sulfonamide group.
  • In Vitro Studies : Various studies have assessed the compound's biological activities through in vitro assays, revealing promising results against both bacterial and cancer cell lines. For instance, similar thiazole-based compounds have shown effective inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's .
  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to elucidate the binding interactions between (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate and its biological targets. These studies help optimize the compound's structure for enhanced activity.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights their diverse biological activities:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfonamide groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer, Antimicrobial
Thiazole-based compoundsThiazole ringAntifungal, Antimicrobial

This table illustrates how variations in structural features can lead to different pharmacological properties, underscoring the potential of (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant antibacterial activity against various bacterial strains. The sulfonamide group plays a crucial role in this activity, making it a candidate for further pharmacological exploration.

Anticancer Activity

The thiazole moiety in this compound is often linked to anticancer properties. Studies have shown that modifications in the structure can lead to variations in biological activity, highlighting the importance of structure-activity relationships in drug design.

Interaction Studies

Understanding how (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate interacts with biological targets is critical. Techniques such as molecular docking and surface plasmon resonance are utilized to assess binding affinities with relevant enzymes or receptors.

Applications in Medicinal Chemistry

Due to its unique structure and promising biological activities, (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several notable applications:

  • Therapeutic Agent Development : Its antibacterial and anticancer properties make it suitable for development as a pharmaceutical compound.
  • Lead Compound for Modifications : Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Benzothiazole Ring) Functional Groups Key Features
(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate C₁₉H₁₇BrN₂O₅S₂ 497.4 6-sulfamoyl, 4-bromobenzoyl Imino, sulfamoyl, ethyl ester Bromine enhances lipophilicity; sulfamoyl enables hydrogen bonding
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate C₁₉H₁₇BrN₂O₅S₂ 497.4 6-bromo, 2-(methylsulfonyl)benzoyl Imino, methylsulfonyl, ethyl ester Methylsulfonyl group increases electron-withdrawing effects; bromine position differs
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide C₁₂H₁₃BrN₂O₄S₂ 401.3 6-methylsulfonyl Imino, methyl ester, hydrobromide salt Hydrobromide salt improves solubility; methyl ester reduces steric hindrance
(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate C₁₈H₁₅ClN₂O₅S₂ 438.9 6-sulfamoyl, 4-chlorobenzoyl Imino, sulfamoyl, methyl ester Chlorine substituent lowers molecular weight compared to bromine

Physicochemical Properties

  • Solubility : The ethyl ester in the target compound likely offers better lipid solubility than methyl esters (e.g., ), while the hydrobromide salt in analogs improves aqueous solubility .
  • Stereochemistry : The (Z)-configuration may confer distinct binding affinities compared to (E)-isomers, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 2-amino-6-sulfamoylbenzo[d]thiazole with 4-bromobenzoyl chloride to form the imine linkage. Ethanol or DMF is often used as a solvent, with glacial acetic acid as a catalyst .

Acetylation : Introduce the ethyl acetate moiety via nucleophilic substitution or esterification. Ethyl acetoacetate is a common precursor, with reflux conditions (8–12 hours) and basification steps to isolate intermediates .

Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY NMR or X-ray crystallography .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl at C6, bromobenzoyl at C2). IR confirms the imine (C=N) stretch (~1600 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological studies) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Q. What is the role of the sulfamoyl group in the compound’s biological activity?

  • Methodological Answer : The sulfamoyl group enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., carbonic anhydrase inhibitors). Competitive binding assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) validate its role in activity .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step during synthesis?

  • Methodological Answer :

  • Optimized Catalysts : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate imine formation .
  • Microwave Assistance : Reduce reaction time (1–2 hours vs. 8 hours) while maintaining yields >80% .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reagent solubility .

Q. How to resolve conflicting reports on the compound’s biological activity across studies?

  • Methodological Answer :

  • Purity Reassessment : Use LC-MS to detect impurities (e.g., unreacted 4-bromobenzoyl chloride) that may skew bioassay results .
  • Strain-Specific Testing : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) to account for metabolic variability .
  • Dose-Response Curves : Validate EC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .

Q. What strategies are effective for analyzing the compound’s stereochemical stability under physiological conditions?

  • Methodological Answer :

  • Dynamic NMR : Monitor (Z)-to-(E) isomerization rates in PBS buffer at 37°C .
  • Circular Dichroism (CD) : Track conformational changes in chiral environments (e.g., serum proteins) .
  • Crystallographic Snapshots : Co-crystallize the compound with target proteins to assess binding-induced stabilization .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Replace the bromobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
  • Bioisosteric Replacement : Substitute sulfamoyl with phosphonate or carboxylate to modulate polarity .
  • In Silico Screening : Use Schrödinger’s Glide to predict binding affinities before synthesis .

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